Bupivacaine N-Oxide Hydrochloride Salt
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Overview
Description
Bupivacaine N-Oxide Hydrochloride Salt is a derivative of bupivacaine, a widely used local anesthetic This compound is primarily utilized in research settings to study the pharmacological and toxicological properties of bupivacaine derivatives
Mechanism of Action
- Additionally, it may bind to prostaglandin E2 receptors (subtype EP1), reducing inflammation and fever .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Bupivacaine N-Oxide Hydrochloride Salt, like Bupivacaine, is thought to exert its effects primarily through sodium channel block . This blockage inhibits the propagation of neuronal action potentials, leading to a decrease in sensation in the area where it is applied .
Cellular Effects
This compound can have various effects on cells. For instance, it has been found to cause paresthesia, paralysis, apnea, hypoventilation, fecal incontinence, and urinary incontinence . Additionally, it can cause chondrolysis after continuous infusion into a joint space .
Molecular Mechanism
The main action of this compound is through sodium channel block . It binds to the sodium channels on neurons, inhibiting the propagation of action potentials and thereby decreasing sensation .
Temporal Effects in Laboratory Settings
This compound is often used in laboratory settings due to its long duration of action . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery .
Metabolic Pathways
This compound is extensively metabolized, with no unchanged Bupivacaine detected in urine or feces . In vitro studies have shown that the CYP3A4 and CYP1A2 isoforms mediate the metabolism of Bupivacaine to desbutyl Bupivacaine and 3-hydroxy Bupivacaine, respectively .
Transport and Distribution
Bupivacaine is often administered by spinal injection, suggesting that it can be distributed throughout the body via the circulatory system .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where it can interact with sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine N-Oxide Hydrochloride Salt typically involves the oxidation of bupivacaine. The process begins with the preparation of bupivacaine, which is then subjected to oxidation using suitable oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The production process is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Bupivacaine N-Oxide Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to bupivacaine under specific conditions.
Substitution: Reacts with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Bupivacaine N-Oxide.
Reduction: Bupivacaine.
Substitution: Substituted bupivacaine derivatives.
Scientific Research Applications
Bupivacaine N-Oxide Hydrochloride Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of bupivacaine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.
Medicine: Explored for its potential use in pain management and anesthesia, particularly in understanding the pharmacokinetics and pharmacodynamics of bupivacaine derivatives.
Industry: Utilized in the development of new anesthetic formulations and drug delivery systems.
Comparison with Similar Compounds
Bupivacaine: The parent compound, widely used as a local anesthetic.
Levobupivacaine: An enantiomer of bupivacaine with similar anesthetic properties but lower cardiotoxicity.
Ropivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness: Bupivacaine N-Oxide Hydrochloride Salt is unique due to its N-oxide functional group, which imparts different pharmacological and toxicological properties compared to its parent compound. This uniqueness makes it valuable in research for understanding the effects of structural modifications on the activity of local anesthetics.
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSYTYTKCADQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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